Structural Differentiation: Chloroacetyl Electrophilic Center vs. Non-Halogenated Acetamide Analogs
2-Chloro-N-cyclohexyl-N-ethylacetamide contains an α-chloroacetyl group (Cl-CH₂-C(O)-) that provides a reactive electrophilic site for nucleophilic substitution, a feature absent in its direct non-halogenated analog N-cyclohexyl-N-ethylacetamide (CAS 1128-34-3) . The presence of the chlorine atom at the α-position enables SN2-type alkylation reactions with amine, thiol, and alcohol nucleophiles, which the non-halogenated analog cannot undergo under comparable mild conditions . The molecular weight difference (203.71 g/mol for the target compound vs. 169.26 g/mol for the non-halogenated analog) reflects the mass contribution of the chlorine substituent (Δ = +34.45 g/mol) .
| Evidence Dimension | Reactive functional group presence |
|---|---|
| Target Compound Data | α-Chloroacetyl group (Cl-CH₂-C(O)-) present |
| Comparator Or Baseline | N-cyclohexyl-N-ethylacetamide (CAS 1128-34-3): acetyl group (CH₃-C(O)-) present, no α-halogen |
| Quantified Difference | Qualitative difference in reactivity profile; molecular weight: 203.71 vs. 169.26 g/mol |
| Conditions | Structural comparison based on established chemical identity |
Why This Matters
The chloroacetyl electrophilic center enables covalent bond formation with nucleophiles, making the target compound suitable as an alkylating building block whereas the non-halogenated analog functions only as a stable tertiary amide without this reactivity.
